Cas no 98517-85-2 (Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis-)
![Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis- structure](https://nl.kuujia.com/scimg/cas/98517-85-2x500.png)
98517-85-2 structure
Productnaam:Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis-
Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis-
- (2,6-dimethyl-8-phenylmethoxyoctoxy)methylbenzene
- DTXSID40913226
- 98517-85-2
- 1,1'-[(2,6-Dimethyloctane-1,8-diyl)bis(oxymethylene)]dibenzene
-
- Inchi: InChI=1S/C24H34O2/c1-21(16-17-25-19-23-12-5-3-6-13-23)10-9-11-22(2)18-26-20-24-14-7-4-8-15-24/h3-8,12-15,21-22H,9-11,16-20H2,1-2H3
- InChI-sleutel: XBEKSUUELWZYBE-UHFFFAOYSA-N
- LACHT: CC(CCCC(C)COCC1=CC=CC=C1)CCOCC2=CC=CC=C2
Berekende eigenschappen
- Exacte massa: 354.256
- Monoisotopische massa: 354.256
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 13
- Complexiteit: 318
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 18.5Ų
Experimentele eigenschappen
- Dichtheid: 0.98
- Kookpunt: 449.5°C at 760 mmHg
- Vlampunt: 145.6°C
- Brekindex: 1.52
Benzene,1,1'-[(2,6-dimethyl-1,8-octanediyl)bis(oxymethylene)]bis- Gerelateerde literatuur
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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